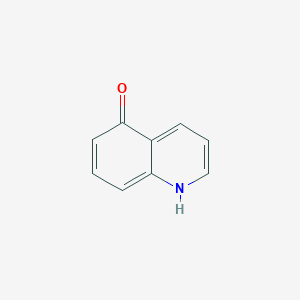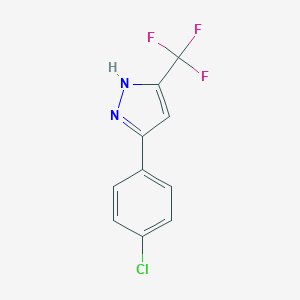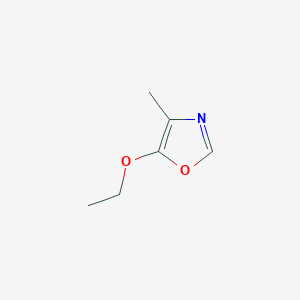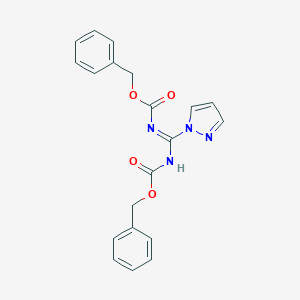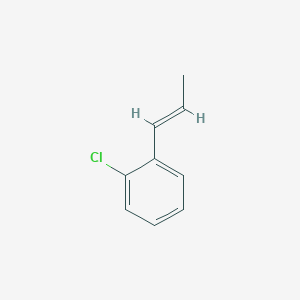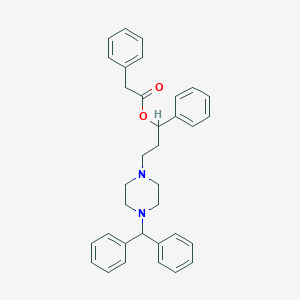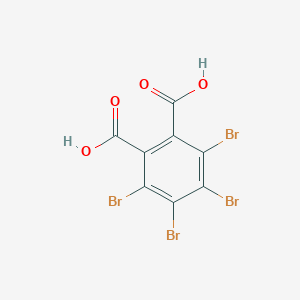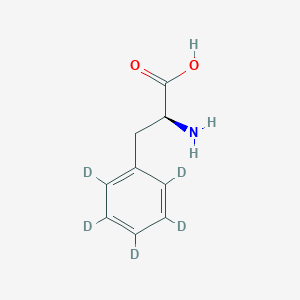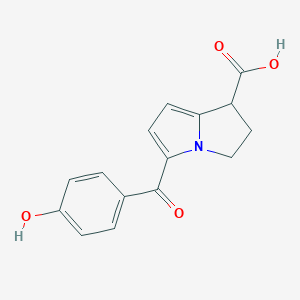![molecular formula C5H10N2O4 B119939 2-[Carboxymethyl(methylamino)amino]acetic acid CAS No. 144369-99-3](/img/structure/B119939.png)
2-[Carboxymethyl(methylamino)amino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Carboxymethyl(methylamino)amino]acetic acid, also known as glycine betaine or trimethylglycine, is a naturally occurring compound that is widely distributed in plants, animals, and microorganisms. It is a quaternary ammonium compound that has been found to have a variety of biochemical and physiological effects.
作用機序
Glycine betaine is thought to protect cells from stress by stabilizing proteins and membranes. It has been shown to protect enzymes from denaturation and to prevent membrane leakage under stress conditions. It is also thought to act as an osmoprotectant, which helps to maintain cellular water balance under high salinity or drought conditions.
生化学的および生理学的効果
Glycine betaine has been found to have a variety of biochemical and physiological effects. It has been shown to improve photosynthesis in plants, to increase the activity of antioxidant enzymes, and to improve nitrogen metabolism. It has also been found to have anti-inflammatory and anti-cancer properties.
実験室実験の利点と制限
Glycine betaine is widely used in lab experiments as a stress protectant. It is relatively easy to synthesize and is commercially available. However, its effects can vary depending on the organism and the stress conditions, and its use can sometimes interfere with other experimental procedures.
将来の方向性
There are many potential future directions for research on 2-[Carboxymethyl(methylamino)amino]acetic acid betaine. One area of interest is the identification of the genes involved in its synthesis and accumulation in plants and microorganisms. Another area of interest is the potential use of 2-[Carboxymethyl(methylamino)amino]acetic acid betaine in improving crop yields under stress conditions. Finally, there is interest in exploring the potential use of 2-[Carboxymethyl(methylamino)amino]acetic acid betaine as a therapeutic agent for diseases such as cancer and inflammation.
Conclusion:
In conclusion, 2-[Carboxymethyl(methylamino)amino]acetic acid betaine is a naturally occurring compound that has been extensively studied for its ability to protect cells from stress. It has a variety of biochemical and physiological effects and is widely used in lab experiments as a stress protectant. There is much potential for future research on 2-[Carboxymethyl(methylamino)amino]acetic acid betaine, particularly in the areas of plant and crop science and therapeutic applications.
合成法
Glycine betaine can be synthesized by the oxidation of choline, which is found in many foods such as eggs, liver, and soybeans. The reaction is catalyzed by choline oxidase, which converts choline to betaine aldehyde. Betaine aldehyde is then oxidized to 2-[Carboxymethyl(methylamino)amino]acetic acid betaine by betaine aldehyde dehydrogenase. Glycine betaine can also be synthesized by the methylation of 2-[Carboxymethyl(methylamino)amino]acetic acid, which is catalyzed by 2-[Carboxymethyl(methylamino)amino]acetic acid N-methyltransferase.
科学的研究の応用
Glycine betaine has been extensively studied for its ability to protect cells from various stresses such as high salinity, drought, and extreme temperatures. It has been found to accumulate in plants and microorganisms under stress conditions, and its accumulation is correlated with increased stress tolerance. Glycine betaine has also been studied for its potential use in improving crop yields under stress conditions.
特性
CAS番号 |
144369-99-3 |
|---|---|
製品名 |
2-[Carboxymethyl(methylamino)amino]acetic acid |
分子式 |
C5H10N2O4 |
分子量 |
162.14 g/mol |
IUPAC名 |
2-[carboxymethyl(methylamino)amino]acetic acid |
InChI |
InChI=1S/C5H10N2O4/c1-6-7(2-4(8)9)3-5(10)11/h6H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChIキー |
WCAKEOCVRUAZBV-UHFFFAOYSA-N |
SMILES |
CNN(CC(=O)O)CC(=O)O |
正規SMILES |
CNN(CC(=O)O)CC(=O)O |
同義語 |
Acetic acid, 2,2-(methylhydrazono)bis- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



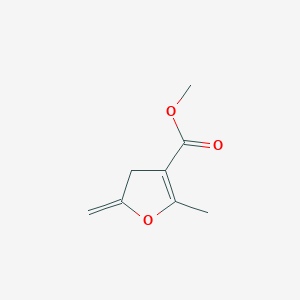
![3-[2[[(1,1-Dimethylethyl)dimethyl silyl]oxy]ethyl]-piperidine](/img/structure/B119857.png)
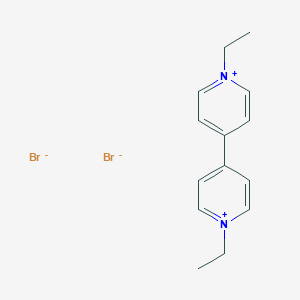
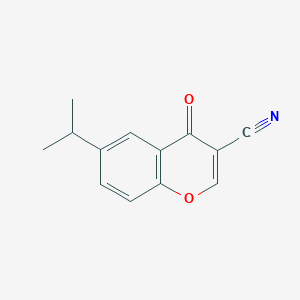
![6-Aminobenzo[d]isoxazol-3(2H)-one](/img/structure/B119866.png)
